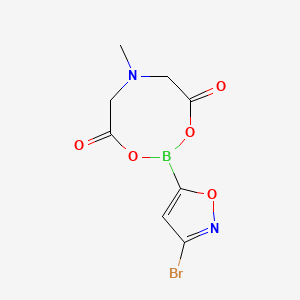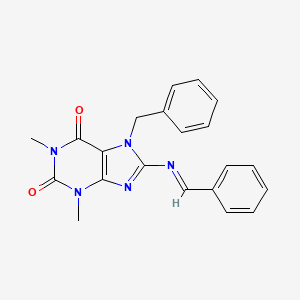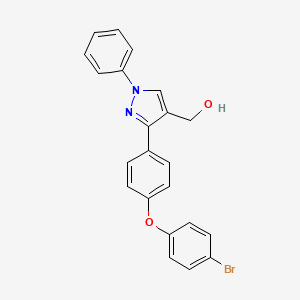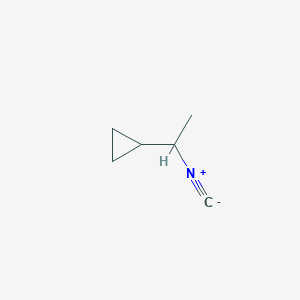
2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-1,2-oxazol-5-il)-6-metil-1,3,6,2-dioxazaborocano-4,8-diona es un compuesto orgánico complejo conocido por su estructura y propiedades únicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-bromo-1,2-oxazol-5-il)-6-metil-1,3,6,2-dioxazaborocano-4,8-diona típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de oxazol, la bromación y la construcción del núcleo de dioxazaborocano. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y la eficiencia consistentes. El proceso está diseñado para minimizar los residuos y reducir los costos de producción, manteniendo altos estándares de seguridad y cumplimiento ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-bromo-1,2-oxazol-5-il)-6-metil-1,3,6,2-dioxazaborocano-4,8-diona se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El átomo de bromo en el anillo de oxazol puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
2-(3-bromo-1,2-oxazol-5-il)-6-metil-1,3,6,2-dioxazaborocano-4,8-diona tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.
Industria: Utilizado en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-bromo-1,2-oxazol-5-il)-6-metil-1,3,6,2-dioxazaborocano-4,8-diona implica su interacción con objetivos moleculares y vías específicas. El anillo de oxazol bromado y el núcleo de dioxazaborocano juegan un papel crucial en su reactividad y afinidad de unión. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
En comparación con compuestos similares, 2-(3-bromo-1,2-oxazol-5-il)-6-metil-1,3,6,2-dioxazaborocano-4,8-diona destaca por su núcleo de dioxazaborocano único, que imparte propiedades químicas y físicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C8H8BBrN2O5 |
|---|---|
Peso molecular |
302.88 g/mol |
Nombre IUPAC |
2-(3-bromo-1,2-oxazol-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C8H8BBrN2O5/c1-12-3-7(13)15-9(16-8(14)4-12)5-2-6(10)11-17-5/h2H,3-4H2,1H3 |
Clave InChI |
CJCKOVAFKKYJKJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=NO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)



![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)


![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)


![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)

